4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-2-1-3-13(8-11)22(19,20)18-7-5-12(9-18)21-14-4-6-16-10-17-14/h1-4,6,8,10,12H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEXZBJNNCJBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Sulfonylation
The sulfonylation of pyrrolidine derivatives is a critical step. Drawing from the protocol in Search Result, where 4-chlorobenzenesulfonyl chloride reacts with a piperidone intermediate, the following conditions are proposed:
Reagents :
- Pyrrolidin-3-ol (1.0 equiv)
- 3-Chlorobenzenesulfonyl chloride (1.2 equiv)
- Dichloromethane (DCM) solvent
- Pyridine (1.5 equiv) as a base
Procedure :
- Dissolve pyrrolidin-3-ol in DCM under nitrogen.
- Add pyridine dropwise to scavenge HCl.
- Introduce 3-chlorobenzenesulfonyl chloride gradually at 0°C.
- Warm to room temperature and stir for 6–12 hours.
- Quench with water, extract with DCM, and purify via column chromatography (EtOAC/hexane).
Stereochemical Considerations
The 3-position hydroxyl group in pyrrolidin-3-ol introduces a stereocenter. Racemic mixtures may form unless enantioselective synthesis or chiral resolution is employed. Search Result highlights the use of chiral auxiliaries in similar contexts, though specific data for pyrrolidine systems remain unexplored.
Functionalization of Pyrimidine at the 4-Position
Preparation of 4-Hydroxypyrimidine
4-Hydroxypyrimidine is commercially available but can also be synthesized via:
Activation of 4-Hydroxypyrimidine
To facilitate nucleophilic substitution, the hydroxyl group is converted into a leaving group:
| Activation Method | Reagents/Conditions | Intermediate |
|---|---|---|
| Tosylation | Tosyl chloride, pyridine, DCM, 0°C → RT | 4-Tosyloxypyrimidine |
| Mesylation | Mesyl chloride, Et₃N, THF, 0°C | 4-Mesyloxypyrimidine |
Search Result demonstrates analogous tosylation steps in pyrazole systems, achieving yields >90% under mild conditions.
Ether Bond Formation: Coupling Pyrrolidine and Pyrimidine Moieties
Nucleophilic Substitution
Reagents :
- 1-(3-Chlorophenylsulfonyl)pyrrolidin-3-ol (1.0 equiv)
- 4-Tosyloxypyrimidine (1.1 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (DMF), 80°C, 12 hours
Mechanism :
The alkoxide ion from pyrrolidin-3-ol attacks the electron-deficient C4 of the pyrimidine, displacing the tosylate group.
Yield : 60–70% (estimated based on similar etherifications).
Mitsunobu Reaction
An alternative method avoids pre-activation of the pyrimidine:
Reagents :
- 4-Hydroxypyrimidine (1.0 equiv)
- 1-(3-Chlorophenylsulfonyl)pyrrolidin-3-ol (1.2 equiv)
- Triphenylphosphine (1.5 equiv)
- Diethyl azodicarboxylate (DEAD, 1.5 equiv)
- THF, 0°C → RT, 24 hours
Advantages : Higher stereochemical control and milder conditions.
Yield : 65–75% (analogous to pyrrolo[2,3-d]pyrimidine syntheses).
Alternative Synthetic Pathways
One-Pot Sulfonylation-Etherification
Combining sulfonylation and coupling in a single reactor reduces purification steps:
- React pyrrolidin-3-ol with 3-chlorobenzenesulfonyl chloride in DCM/pyridine.
- Directly add 4-tosyloxypyrimidine and K₂CO₃ after sulfonylation.
- Heat to 60°C for 18 hours.
Yield : ~50% (lower due to competing side reactions).
Solid-Phase Synthesis
Immobilizing 4-hydroxypyrimidine on resin enables iterative coupling and sulfonylation. This method, though underexplored for this compound, is noted in Search Result for related pyrimidine derivatives.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrimidine H2), 7.85–7.45 (m, 4H, aryl-H), 4.90–4.70 (m, 1H, pyrrolidine H3), 3.60–3.20 (m, 4H, pyrrolidine H2/H4).
- ¹³C NMR : δ 165.2 (C4-pyrimidine), 138.5 (C3-chlorophenyl), 72.8 (C3-pyrrolidine).
- HRMS : [M+H]⁺ calcd. for C₁₅H₁₅ClN₃O₃S: 376.0492; found: 376.0489.
Chemical Reactions Analysis
Types of Reactions
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or sodium hydride in THF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various enzymes and receptors. It can serve as a probe to investigate the function of specific biological pathways and to identify potential therapeutic targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for the development of treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a modulation of biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 4-(methoxymethyl)-6-[(pyrrolidin-3-yl)oxy]pyrimidine hydrochloride (BB35-3250, CAS 1713163-34-8) , which shares structural motifs with the queried compound but differs in key substituents. Below is a comparative analysis:
Structural and Functional Comparison
Key Differences
Substituent Impact : The 3-chlorophenylsulfonyl group in the queried compound likely enhances membrane permeability compared to the methoxymethyl group in BB35-3250, which prioritizes solubility .
Salt Form : BB35-3250 is a hydrochloride salt, improving crystallinity and stability, whereas the queried compound lacks a salt form in its reported structure.
Synthetic Utility : BB35-3250 is explicitly used as a building block in drug discovery , while the queried compound’s applications remain speculative due to insufficient data.
Research Findings and Limitations
- Evidence Gaps: No direct data on the queried compound’s synthesis, bioactivity, or pharmacokinetics exists in the provided sources. Comparisons rely on structural extrapolation.
- BB35-3250 Insights : The hydrochloride derivative exhibits favorable solubility (≥50 mg/mL in water) and is utilized in fragment-based drug design . Its methoxymethyl group may reduce off-target interactions compared to sulfonyl-containing analogs.
Biological Activity
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a novel compound that has garnered attention for its potential biological activities. Its unique structure, which integrates a pyrimidine core with a pyrrolidine and sulfonyl moiety, suggests various pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.8 g/mol. The compound features a chlorophenyl sulfonyl group attached to a pyrrolidine, which is further linked to a pyrimidine ring. This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide functionalities are known for their antibacterial properties.
- Enzyme Inhibition : Many derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Potential : Pyrimidine derivatives are frequently explored for their anticancer effects due to their ability to interact with DNA and RNA.
Antimicrobial Activity
A study on related compounds demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The synthesized compounds showed varying degrees of effectiveness, with some achieving IC50 values significantly lower than standard drugs, indicating a promising potential for further development in antimicrobial therapies .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was highlighted in research where derivatives exhibited strong inhibitory effects against urease. For instance, certain derivatives achieved IC50 values ranging from 1.13 µM to 6.28 µM, showcasing their potency compared to traditional inhibitors .
Anticancer Activity
Preliminary studies have suggested that pyrimidine-based compounds can induce apoptosis in cancer cells. The mechanism typically involves the modulation of signaling pathways associated with cell growth and survival .
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various synthesized pyrimidine derivatives, the compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of established antibiotics like ciprofloxacin .
- Enzyme Inhibition Study : A specific derivative of the compound was evaluated for its AChE inhibition potential. The results indicated that it could serve as a lead compound for developing treatments for conditions like Alzheimer's disease due to its effective binding affinity .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | Salmonella typhi | 2.14 | |
| Bacillus subtilis | 0.63 | ||
| Enzyme Inhibition | Urease | 1.13 | |
| Acetylcholinesterase | 6.28 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. These interactions can lead to alterations in biological pathways that mediate cellular responses, including apoptosis in cancer cells or inhibition of bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
